molecular formula C14H14FN5S B10949321 N-(4-fluorophenyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

N-(4-fluorophenyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10949321
M. Wt: 303.36 g/mol
InChI Key: HARMFLBDQQAZQL-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-N-{5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a 1,3,4-thiadiazole ring, a pyrazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-N-{5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multiple steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Attachment of the pyrazole ring: The pyrazole ring can be synthesized separately and then attached to the thiadiazole ring through a nucleophilic substitution reaction.

    Introduction of the fluorophenyl group:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-N-{5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids, depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, N-(4-FLUOROPHENYL)-N-{5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy in treating diseases such as cancer and infectious diseases.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-N-{5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the thiadiazole and pyrazole rings can interact with specific amino acid residues in the target protein. This interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-FLUOROPHENYL)-N-{5-[2-(1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE
  • N-(4-FLUOROPHENYL)-N-{5-[2-(4-METHYL-1H-IMIDAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE
  • N-(4-FLUOROPHENYL)-N-{5-[2-(4-METHYL-1H-TRIAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE

Uniqueness

N-(4-FLUOROPHENYL)-N-{5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is unique due to the presence of the 4-methyl-1H-pyrazol-1-yl group, which can enhance its biological activity and selectivity. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C14H14FN5S

Molecular Weight

303.36 g/mol

IUPAC Name

N-(4-fluorophenyl)-5-[2-(4-methylpyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C14H14FN5S/c1-10-8-16-20(9-10)7-6-13-18-19-14(21-13)17-12-4-2-11(15)3-5-12/h2-5,8-9H,6-7H2,1H3,(H,17,19)

InChI Key

HARMFLBDQQAZQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCC2=NN=C(S2)NC3=CC=C(C=C3)F

Origin of Product

United States

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